4-butyl-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide
Description
4-butyl-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a structurally complex molecule featuring a thieno[3,4-c]pyrazole core substituted with a 3,5-dimethylphenyl group and a cyclohexanecarboxamide moiety linked via a butyl chain.
Properties
IUPAC Name |
4-butyl-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3OS/c1-4-5-6-18-7-9-19(10-8-18)24(28)25-23-21-14-29-15-22(21)26-27(23)20-12-16(2)11-17(3)13-20/h11-13,18-19H,4-10,14-15H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMMGYOPRRSZHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thienopyrazole core, followed by the introduction of the butyl and cyclohexanecarboxamide groups. Key steps include:
Formation of the Thienopyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Butyl Group: This step often involves alkylation reactions using butyl halides.
Attachment of the Cyclohexanecarboxamide Group: This can be done through amide bond formation using cyclohexanecarboxylic acid and suitable coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidative conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thienopyrazole core or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where thienopyrazole derivatives have shown efficacy.
Biological Studies: It may be used as a probe to study biological pathways and molecular interactions.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-butyl-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thienopyrazole core could play a crucial role in these interactions, potentially involving hydrogen bonding, π-π stacking, or hydrophobic interactions.
Comparison with Similar Compounds
Structural Features
The compound shares structural motifs with other pyrazole- and sulfonamide/carboxamide-containing derivatives. A notable analog is 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (compound 27) , which serves as a relevant comparator:
Key Differences :
- The thienopyrazole core in the target compound may enhance aromatic π-π stacking interactions compared to the pyridine-pyrazole system in compound 27.
Physical Properties :
| Property | Target Compound (Hypothetical) | Compound 27 |
|---|---|---|
| Melting Point | Not reported | 138–142 °C (EtOAc/Et2O) |
| Solubility | Likely polar aprotic solvents | Soluble in DMSO, DMF |
Thermal Stability : The dimethylphenyl and cyclohexane groups in the target compound may improve thermal stability relative to compound 27’s chlorophenyl and pyridine systems.
Spectroscopic Data
Comparative spectroscopic profiles highlight functional group differences:
Notable Observations:
- The absence of SO2-related IR peaks in the target compound confirms the lack of sulfonamide groups.
- Compound 27’s downfield-shifted pyridine protons (δ 8.96–9.27) suggest strong deshielding compared to the thienopyrazole system .
Biological Activity
4-butyl-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a synthetic compound that has garnered attention for its potential pharmacological properties. This article discusses its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. For instance, compounds with similar thieno[3,4-c]pyrazole structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
Antiinflammatory Effects
Studies have demonstrated that derivatives of thieno[3,4-c]pyrazole exhibit significant anti-inflammatory properties. These compounds inhibit COX-2 activity, leading to reduced production of pro-inflammatory mediators such as prostaglandins. In vitro studies have shown that the compound effectively decreases cytokine release from activated macrophages .
Anticancer Potential
The compound's structural analogs have been investigated for their anticancer activities. For example, similar pyrazole derivatives have been found to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation . The specific mechanism involves the inhibition of key kinases that drive tumor growth.
Neuroprotective Properties
Recent studies suggest potential neuroprotective effects of thieno[3,4-c]pyrazole derivatives in models of neurodegenerative diseases. These compounds may mitigate oxidative stress and inflammation in neuronal cells, contributing to improved cell viability under pathological conditions .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 : Inhibition of COX-2 | Demonstrated that thieno[3,4-c]pyrazole derivatives significantly reduce COX-2 expression in inflammatory models. |
| Study 2 : Anticancer Activity | Showed that specific analogs induced apoptosis in breast cancer cell lines through mitochondrial pathways. |
| Study 3 : Neuroprotection | Found that these compounds reduced neuronal cell death in models of Alzheimer's disease by decreasing amyloid-beta toxicity. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
